2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,4-difluorophenyl)aceticacid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylamino group, and a difluorophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Strong acids like trifluoroacetic acid and hydrochloric acid are used for deprotection of the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid involves the selective protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This selective protection allows for the synthesis of complex molecules by preventing unwanted reactions at the amine group.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxycarbonyl)(methyl)amino]benzoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties and reactivity compared to other BOC-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research.
Properties
Molecular Formula |
C14H17F2NO4 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-6-5-8(15)7-10(9)16/h5-7,11H,1-4H3,(H,18,19) |
InChI Key |
INOGAMQWVNUXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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